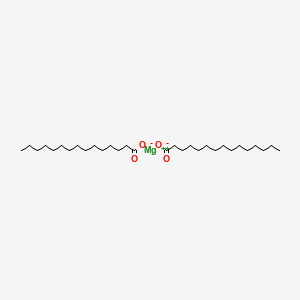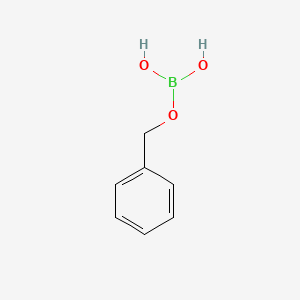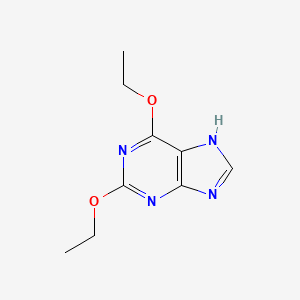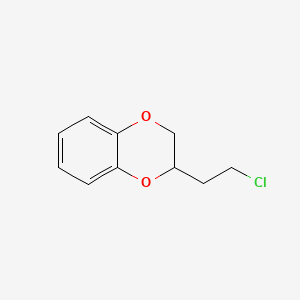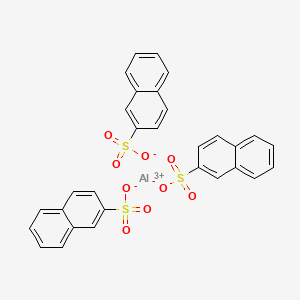
Aluminium tri(naphthalene-2-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium tri(naphthalene-2-sulphonate) is a chemical compound with the molecular formula C30H21AlO9S3 and a molar mass of 648.658878 g/mol . This compound is known for its unique structure, which consists of three naphthalene-2-sulphonate groups coordinated to an aluminium ion. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of aluminium tri(naphthalene-2-sulphonate) typically involves the reaction of aluminium salts with naphthalene-2-sulphonic acid. The reaction conditions often include:
Reactants: Aluminium chloride (AlCl3) and naphthalene-2-sulphonic acid.
Solvent: Aqueous or organic solvents such as ethanol.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Aluminium tri(naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate groups to sulfonic acids.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Aluminium tri(naphthalene-2-sulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, particularly those involving sulfonation and electrophilic aromatic substitution.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of aluminium tri(naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulphonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The aluminium ion can also coordinate with various ligands, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Aluminium tri(naphthalene-2-sulphonate) can be compared with other similar compounds, such as:
Naphthalene-2-sulphonic acid: A precursor in the synthesis of aluminium tri(naphthalene-2-sulphonate).
Naphthalene-1,5-disulfonic acid: Another sulfonated naphthalene derivative with different reactivity and applications.
Aluminium tris(2-naphthalenesulfonate): A compound with a similar structure but different coordination environment and properties.
The uniqueness of aluminium tri(naphthalene-2-sulphonate) lies in its specific coordination to aluminium, which imparts distinct chemical and physical properties compared to other sulfonated naphthalene derivatives.
Properties
CAS No. |
21300-06-1 |
|---|---|
Molecular Formula |
C30H21AlO9S3 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
aluminum;naphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H8O3S.Al/c3*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7H,(H,11,12,13);/q;;;+3/p-3 |
InChI Key |
WILMEPBBWUELFR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




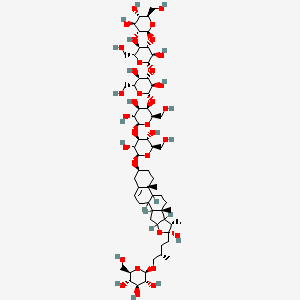


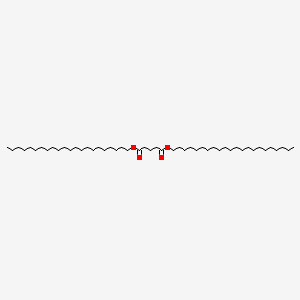
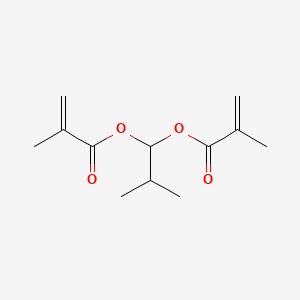

![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
